molecular formula C15H16O4 B15255359 (2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid

(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid

Cat. No.: B15255359
M. Wt: 260.28 g/mol
InChI Key: NQBVYQVHPLFUCK-ZZXKWVIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of 7-propoxy-2H-chromen-3-yl with prop-2-enoic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(E)-3-(7-propoxy-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C15H16O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+

InChI Key

NQBVYQVHPLFUCK-ZZXKWVIFSA-N

Isomeric SMILES

CCCOC1=CC2=C(C=C1)C=C(CO2)/C=C/C(=O)O

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(CO2)C=CC(=O)O

Origin of Product

United States

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